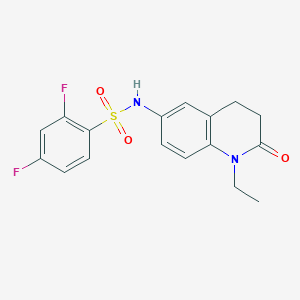

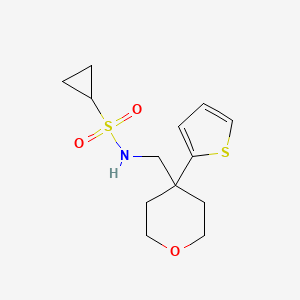

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cyclopropanesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of cyclopropanesulfonamides, which are known for their diverse biological activities.

Scientific Research Applications

Palladium-Catalyzed Carbon−Sulfur Bond Formation

A study developed a palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions, applied to the synthesis of a former antiasthma drug candidate. This method exemplifies how similar compounds can be synthesized for pharmaceutical applications and shows an overall yield advantage in drug manufacturing processes (T. Norris & K. Leeman, 2008).

One-Pot Synthesis of Derivatives

Another research focused on the one-pot synthesis of novel derivatives, showcasing the versatility of similar compounds in creating diverse molecular structures for potential pharmaceutical applications (R. Ghorbani‐Vaghei et al., 2014).

Synthesis of Dicarboxylic Acid Amides and Diamides

The condensation of various amines with specific intermediates to afford corresponding N,N'-disubstituted oxamides and aryloxamides demonstrates the chemical versatility and potential for producing compounds with varied biological activities (A. A. Aghekyan et al., 2018).

Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates Synthesis

Research into the synthesis of novel dipeptide synthons for peptide synthesis illustrates the application of related compounds in developing peptides with potential pharmaceutical applications (Giovanni Suter et al., 2000).

Synthesis of Putative Small-Molecule Inhibitors

A study described the synthesis of tetrahydropyran derivatives and analogues, exploring their structure–activity relationships by measuring growth-inhibitory activities in HeLa cells. This research highlights the therapeutic potential of related compounds in cancer treatment (Andrew E. Shouksmith et al., 2015).

Antibacterial Activity of Novel Heterocyclic Compounds

Another study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, exemplifying the potential of similar compounds in developing new antimicrobial therapies (M. E. Azab et al., 2013).

properties

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S2/c15-19(16,11-3-4-11)14-10-13(5-7-17-8-6-13)12-2-1-9-18-12/h1-2,9,11,14H,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRPTYMYUHAUKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2818120.png)

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B2818124.png)

![N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2818125.png)

![Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate](/img/structure/B2818131.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2818134.png)